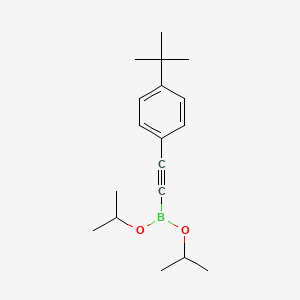

2-(4-tert-Butylphenyl)acetylene-1-boronic acid diisopropylester

Description

This compound is a boronic ester featuring a 4-tert-butylphenylacetylene moiety. Boronic esters are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity, enabling the formation of carbon-carbon bonds in organic synthesis.

Properties

IUPAC Name |

2-(4-tert-butylphenyl)ethynyl-di(propan-2-yloxy)borane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BO2/c1-14(2)20-19(21-15(3)4)13-12-16-8-10-17(11-9-16)18(5,6)7/h8-11,14-15H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYBIDQHHFCWHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C#CC1=CC=C(C=C1)C(C)(C)C)(OC(C)C)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-Butylphenyl)acetylene-1-boronic acid diisopropylester typically involves the reaction of 4-tert-butylphenylacetylene with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butylphenyl)acetylene-1-boronic acid diisopropylester undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: The acetylene linkage can be reduced to form alkanes or alkenes.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas are employed.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce alkanes or alkenes.

Scientific Research Applications

2-(4-tert-Butylphenyl)acetylene-1-boronic acid diisopropylester has several applications in scientific research:

Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological assays.

Medicine: Boronic esters are explored for their potential in drug delivery systems and as therapeutic agents.

Industry: The compound is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(4-tert-Butylphenyl)acetylene-1-boronic acid diisopropylester involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The acetylene linkage provides additional reactivity, allowing for further functionalization and modification of the compound.

Comparison with Similar Compounds

Functional Group and Structural Analysis

Key Observations :

- The target boronic ester’s acetylene and boronate groups distinguish it from aldehydes () and phenols (), enabling unique reactivity in cross-coupling reactions.

- Cyclopropane-containing analogs () exhibit stereochemical complexity, whereas the rigidity of the acetylene in the target compound may favor planar geometries in molecular architectures .

Physical Properties and Stability

Notes:

- The tert-butyl group in all compounds improves lipophilicity, but the boronic ester’s stability under basic/neutral conditions contrasts with aldehydes’ sensitivity .

Biological Activity

Overview

2-(4-tert-Butylphenyl)acetylene-1-boronic acid diisopropylester, a boronic ester compound, has garnered attention in both organic synthesis and biological research. Its unique structure, featuring a tert-butyl substituent and an acetylene linkage, plays a crucial role in its biological activity and potential applications.

- Molecular Formula : C18H27BO2

- Molecular Weight : 286.22 g/mol

- CAS Number : 1310383-40-4

The compound is characterized by its boronic acid ester group, which is known for its versatility in various chemical reactions, particularly the Suzuki–Miyaura cross-coupling reaction.

Target and Mode of Action

The primary target of this compound is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . The compound facilitates the formation of new carbon–carbon bonds through a process known as transmetalation , which is essential for synthesizing complex organic molecules.

Biochemical Pathways

The compound affects the SM cross-coupling reaction pathway, allowing for the coupling of aryl halides with boronic acids or esters under mild conditions. This pathway is significant in medicinal chemistry for developing new pharmaceuticals.

Research Findings

- Drug Development : The compound has been explored for its potential as a building block in the synthesis of boron-containing drugs. Boronic acids and esters are known to interact with biological targets, making them valuable in drug design.

- Biological Assays : It serves as a probe in various biological assays, particularly those aimed at studying enzyme activity and cellular processes involving boron-containing compounds.

- Therapeutic Agents : Research indicates that boron-containing compounds can exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth.

Case Studies

- A study demonstrated that derivatives of boronic acids, including this compound, showed promising results in inhibiting proteasome activity, which is crucial for cancer cell survival.

- Another investigation highlighted its utility in developing targeted drug delivery systems due to its ability to form stable complexes with biomolecules .

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-tert-Butylphenylboronic acid | Lacks acetylene linkage | Moderate enzyme inhibition |

| Phenylboronic acid | Lacks tert-butyl substituent | Limited biological applications |

| 2-Phenylacetylene-1-boronic acid | Lacks tert-butyl substituent | Similar reactivity but lower stability |

The unique combination of the tert-butyl group and acetylene linkage in this compound enhances its reactivity and biological compatibility compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 2-(4-tert-Butylphenyl)acetylene-1-boronic acid diisopropylester, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves Sonogashira coupling or Suzuki-Miyaura cross-coupling reactions. For instance, palladium-catalyzed coupling between 4-tert-butylphenylacetylene and a boronic ester precursor under inert conditions (e.g., nitrogen atmosphere) is common. Solvent choice (e.g., THF or DMF), catalyst loading (e.g., Pd(PPh₃)₄), and temperature (60–80°C) critically affect yield. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended. Evidence from analogous boronic ester syntheses highlights the importance of anhydrous conditions to prevent hydrolysis .

Q. Which analytical techniques are critical for characterizing this compound, and how do they validate structural integrity?

- Methodological Answer :

- 1H/13C NMR : Confirms the presence of tert-butyl protons (δ ~1.3 ppm) and acetylene protons (if observable). Boronic ester signals (B-O) are typically absent in 1H NMR but detectable via 11B NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with boron.

- HPLC : Reverse-phase HPLC with a C18 column and mobile phases (e.g., methanol/buffer mixtures) assesses purity. Adjusting buffer pH (e.g., sodium acetate, pH 4.6) optimizes separation, as seen in boronic acid analyses .

Q. How does the tert-butyl group impact the compound’s stability and solubility in organic solvents?

- Methodological Answer : The tert-butyl group enhances steric bulk, reducing susceptibility to hydrolysis compared to less-substituted boronic esters. Solubility tests in toluene, THF, and DCM show improved solubility due to the hydrophobic tert-butyl moiety. Stability studies under ambient and refrigerated conditions (monitored via TLC or HPLC) reveal slower degradation rates compared to non-bulky analogs .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : The acetylene linker increases electron density at the boron center, accelerating transmetallation steps in Suzuki-Miyaura reactions. Kinetic studies (e.g., variable-temperature NMR) and DFT calculations can elucidate transition states. Competitive experiments with aryl halides of varying electrophilicity reveal rate dependencies on steric hindrance from the tert-butyl group .

Q. How can enantioselective synthesis be achieved using this compound, and what challenges arise in controlling stereochemistry?

- Methodological Answer : Chiral ligands (e.g., BINAP or Josiphos) in asymmetric Suzuki couplings can induce enantioselectivity. Challenges include steric interference from the tert-butyl group, which may limit ligand-substrate coordination. Optimizing ligand-to-palladium ratios and solvent polarity (e.g., using DME) improves enantiomeric excess (ee), as demonstrated in analogous systems .

Q. What are the limitations of computational models in predicting this compound’s reactivity, and how can they be addressed?

- Methodological Answer : Density Functional Theory (DFT) models often underestimate steric effects of the tert-butyl group. Hybrid QM/MM (quantum mechanics/molecular mechanics) approaches improve accuracy by incorporating van der Waals interactions. Validation via experimental kinetic data (e.g., Arrhenius plots) is essential to refine computational parameters .

Q. How does the compound behave under heterogeneous catalytic conditions, and what supports enhance its recyclability?

- Methodological Answer : Immobilizing the compound on mesoporous silica or polymer-supported catalysts (e.g., polystyrene-Pd complexes) improves recyclability. Leaching tests (ICP-MS analysis of Pd in supernatant) and repeated batch reactions quantify stability. The tert-butyl group’s hydrophobicity reduces water-induced deactivation in aqueous-organic biphasic systems .

Methodological Considerations and Data Interpretation

Q. How should researchers address contradictory data regarding hydrolysis rates in aqueous vs. non-aqueous media?

- Methodological Answer : Contradictions may arise from pH variations or trace water content in "anhydrous" solvents. Controlled experiments using Karl Fischer titration to measure water content, coupled with kinetic monitoring (e.g., in-situ IR spectroscopy for B-O bond cleavage), isolate variables. Buffer systems (e.g., sodium acetate/acetic acid, pH 4.6–5.0) mimic biological conditions for comparative studies .

Q. What strategies optimize the compound’s use in multi-step syntheses of complex molecules?

- Methodological Answer : Sequential coupling reactions (e.g., Sonogashira followed by Suzuki) require orthogonal protecting groups for boron and acetylene functionalities. Trimethylsilyl (TMS) protection of the acetylene, followed by fluoride-mediated deprotection, minimizes side reactions. LC-MS tracking of intermediates ensures fidelity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.